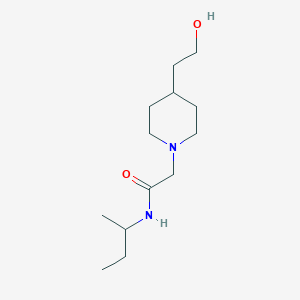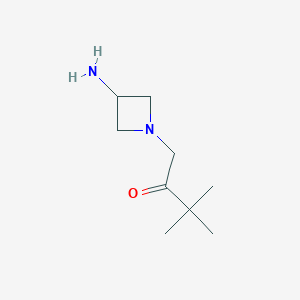
1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-2-one
Descripción general
Descripción
1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-2-one, also known as 1-aza-3,3-dimethylbutan-2-one and 3-azabutan-2-one, is an organic compound of the azetidine class. It is a colorless liquid with a pungent odor and low solubility in water. It is used as a starting material for the synthesis of various compounds, and has been studied for its potential applications in medicinal chemistry and biochemistry.
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis of Heterocyclic Compounds
- Microwave-assisted methods have been employed for the rapid and efficient synthesis of nitrogen and sulfur-containing heterocyclic compounds, such as azetidinones and thiazolidinones, from 1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-2-one. These compounds have shown pharmacological potential, including antibacterial and antifungal activities, which highlight their significance in the development of new therapeutic agents (Mistry & Desai, 2006).
Gold-Catalyzed Cycloadditions
- In the realm of organic synthesis, gold-catalyzed intermolecular [2+2] cycloadditions have been facilitated using compounds related to 1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-2-one. These reactions provide a straightforward approach to generating highly substituted cyclobutane derivatives, demonstrating the utility of such compounds in synthesizing complex molecular structures with complete regio- and stereocontrol (Faustino et al., 2012).
Metabolism Studies
- Metabolism studies involving human liver microsomes have explored the oxidative pathways of various new illicit drugs, revealing that compounds structurally related to 1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-2-one undergo specific metabolic transformations. These findings are crucial for understanding the metabolic fate of these substances in humans and can inform the development of analytical methods for their detection (Takayama et al., 2014).
Synthesis of Novel Heterocyclic Derivatives
- The synthesis of novel heterocyclic derivatives utilizing 1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-2-one as a starting material has been reported. These derivatives exhibit various biological activities, such as antimicrobial properties, highlighting their potential in drug discovery and development (Qin et al., 2009).
Propiedades
IUPAC Name |
1-(3-aminoazetidin-1-yl)-3,3-dimethylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-9(2,3)8(12)6-11-4-7(10)5-11/h7H,4-6,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILWPUXFGCIMFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







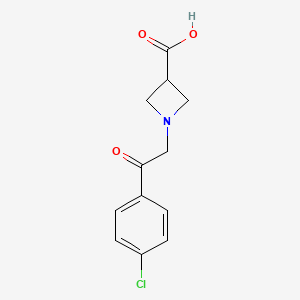

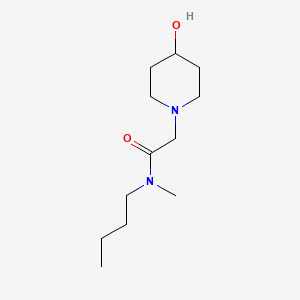

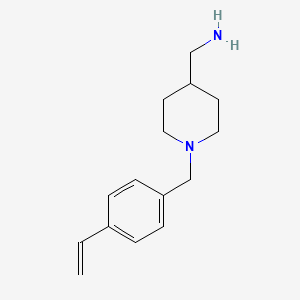
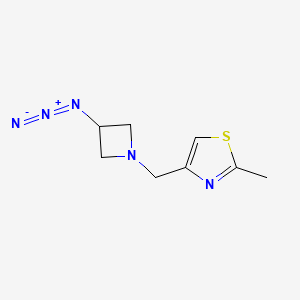
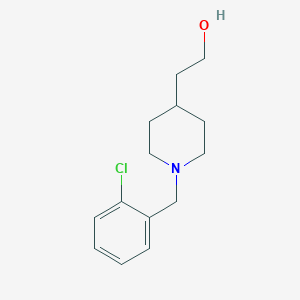
![1-(Cyclopropylmethyl)decahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B1475852.png)

